N,N-diethyl-6-naphthalen-1-yloxyhexan-1-amine;hydrochloride
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Overview
Description
N,N-diethyl-6-naphthalen-1-yloxyhexan-1-amine;hydrochloride is an organic compound with a complex structure that includes a naphthalene ring, an ether linkage, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-6-naphthalen-1-yloxyhexan-1-amine;hydrochloride typically involves the reaction of 6-bromohexan-1-amine with naphthalen-1-ol in the presence of a base to form the ether linkage. This is followed by the N,N-diethylation of the amine group using diethylamine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction times, as well as purification steps such as crystallization or chromatography to obtain the pure hydrochloride salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the amine group, converting it to a primary amine or even further to an alkane.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of naphthalen-1-ol and the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can facilitate the cleavage of the ether linkage.
Major Products Formed:
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Primary amines or alkanes.
Substitution: Naphthalen-1-ol and various amine derivatives.
Scientific Research Applications
N,N-diethyl-6-naphthalen-1-yloxyhexan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-6-naphthalen-1-yloxyhexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, while the naphthalene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine: This compound has a similar structure but with a thiophene ring instead of a hexane chain.
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine: Another similar compound with a thiophene ring and a methyl group on the amine.
Uniqueness: N,N-diethyl-6-naphthalen-1-yloxyhexan-1-amine;hydrochloride is unique due to its specific combination of a naphthalene ring, an ether linkage, and a diethylated amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N,N-diethyl-6-naphthalen-1-yloxyhexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO.ClH/c1-3-21(4-2)16-9-5-6-10-17-22-20-15-11-13-18-12-7-8-14-19(18)20;/h7-8,11-15H,3-6,9-10,16-17H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNSIRKRBYOFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC=CC2=CC=CC=C21.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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